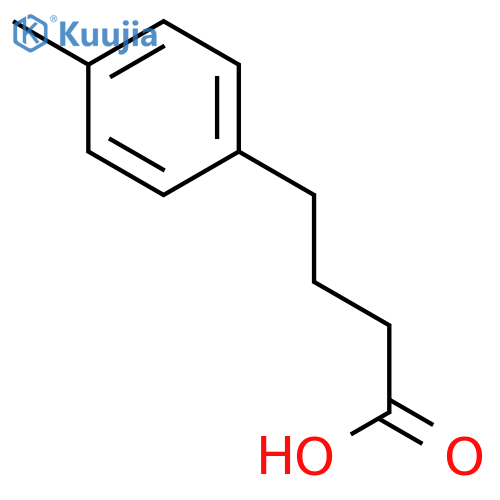Cas no 4521-22-6 (4-(p-Tolyl)butyric acid)

4-(p-Tolyl)butyric acid structure
商品名:4-(p-Tolyl)butyric acid
4-(p-Tolyl)butyric acid 化学的及び物理的性質
名前と識別子
-
- 4-(p-Tolyl)butanoic acid
- 4-(4-methylphenyl)butanoic acid
- 4-(P-TOLYL)BUTYRIC ACID
- 4-?methylBenzenebutanoic acid
- 4-(4-Methylphenyl)butyric acid
- 4-(PARA-TOLYL)-BUTYRIC ACID
- 4-p-Tolylbutyric acid
- NSC 57013
- Benzenebutanoic acid, 4-methyl-
- 4-p-Tolylbutanoic acid
- IXWOVMRDYFFXGI-UHFFFAOYSA-N
- 4-(p-Tolyl)butanoicAcid
- NSC57013
- 4-(p-tolyl)-butyric acid
- TimTec1_001579
- 4-Methylbenzenebutanoic acid
- IXWOVMRDYFFXGI-UHFFFAOYSA-
- HMS1538
- CS-W002126
- SCHEMBL764952
- FT-0616854
- NSC-57013
- HMS1538H17
- AC-31092
- EN300-43822
- DTXSID20196434
- BCP10709
- 4-(p-tolyl)butanoate;4-(p-Tolyl)butanoic Acid
- A826742
- DS-17708
- AKOS000345140
- 6CD42J3Z4Q
- 4-(4-Methylphenyl)butanoic acid #
- Butyric acid, 4-p-tolyl-
- NS00031499
- T1727
- 4-(p-methyl phenyl)butyric acid
- 4-(4-methylphenyl) butanoic acid
- MFCD00021786
- SY030207
- NCGC00174281-01
- 4-(4-methyl-phenyl)-butyric-acid
- Z336127890
- EINECS 224-848-8
- 4521-22-6
- InChI=1/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)
- DB-051278
- 4-(p-Tolyl)butyric acid
-
- MDL: MFCD00021786
- インチ: 1S/C11H14O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)
- InChIKey: IXWOVMRDYFFXGI-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O
- BRN: 639705
計算された属性
- せいみつぶんしりょう: 178.09900
- どういたいしつりょう: 178.099
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.072
- ゆうかいてん: 58.0 to 62.0 deg-C
- ふってん: 150°C/1mmHg(lit.)
- フラッシュポイント: 205.4°C
- 屈折率: 1.5190 (estimate)
- PSA: 37.30000
- LogP: 2.40230
- ようかいせい: 自信がない
4-(p-Tolyl)butyric acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Room temperature
4-(p-Tolyl)butyric acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(p-Tolyl)butyric acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051732-100g |
4-(p-tolyl)Butanoic acid |
4521-22-6 | 98% | 100g |
¥1808.00 | 2024-05-13 | |
| AstaTech | 66770-5/G |
4-(P-TOLYL)BUTYRIC ACID |
4521-22-6 | 97% | 5g |
$28 | 2023-09-16 | |
| Enamine | EN300-43822-0.05g |
4-(4-methylphenyl)butanoic acid |
4521-22-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-43822-100.0g |
4-(4-methylphenyl)butanoic acid |
4521-22-6 | 95.0% | 100.0g |
$507.0 | 2025-03-21 | |
| Enamine | EN300-43822-5.0g |
4-(4-methylphenyl)butanoic acid |
4521-22-6 | 95.0% | 5.0g |
$40.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051732-10g |
4-(p-tolyl)Butanoic acid |
4521-22-6 | 98% | 10g |
¥211.00 | 2024-05-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14680-5g |
4-(p-Tolyl)butyric acid, 97% |
4521-22-6 | 97% | 5g |
¥1376.00 | 2023-04-10 | |
| TRC | T537015-50mg |
4-(p-Tolyl)butyric Acid |
4521-22-6 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T537015-500mg |
4-(p-Tolyl)butyric Acid |
4521-22-6 | 500mg |
$ 80.00 | 2022-06-02 | ||
| Enamine | EN300-43822-10.0g |
4-(4-methylphenyl)butanoic acid |
4521-22-6 | 95.0% | 10.0g |
$78.0 | 2025-03-21 |
4-(p-Tolyl)butyric acid 関連文献
-
Yi-En Liang,Chia-Ling Lu,Wen-Tai Li Org. Biomol. Chem. 2019 17 7569
-
Xuexin Zhang,Yang Gao,Ronibala Devi Laishram,Kangkui Li,Yong Yang,Yong Zhan,Yang Luo,Baomin Fan Org. Biomol. Chem. 2019 17 2174
4521-22-6 (4-(p-Tolyl)butyric acid) 関連製品
- 1505-50-6(3-(4-Methylphenyl)propanoic Acid)
- 40228-90-8(7-Phenylheptanoic acid)
- 782-28-5(2-Naphthalenebutanoic Acid)
- 3443-45-6(1-Pyrenebutyric acid)
- 5581-75-9(6-Phenylhexanoic acid)
- 4165-96-2(3-phenylpentanedioic acid)
- 501-52-0(3-Phenylpropionic acid)
- 26547-51-3(8-Phenyloctanoic acid)
- 1821-12-1(4-Phenylbutyric acid)
- 2270-20-4(5-Phenylvaleric acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4521-22-6)4-(p-Tolyl)butyric acid

清らかである:99%
はかる:100g
価格 ($):259.0